

In-Depth Technical Guide: Crystal Structure Analysis of 2,2'-Binaphthyl

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Compound of Interest

Compound Name: 2,2'-Binaphthyl

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This guide provides a comprehensive technical overview of the crystal structure analysis of **2,2'-binaphthyl**, a foundational molecule in chiral chemistry and materials science. Understanding its three-dimensional structure is paramount for the rational design of catalysts, ligands, and novel materials with tailored properties.

Molecular and Crystal Structure

2,2'-Binaphthyl ($C_{20}H_{14}$) is an aromatic hydrocarbon composed of two naphthalene rings linked by a C-C single bond at their 2 and 2' positions. The molecule exhibits atropisomerism due to hindered rotation around the central C-C bond, leading to the existence of two stable, non-superimposable enantiomers. The crystal structure reveals a non-planar conformation of the molecule, which is crucial for its chiral applications.

The crystal packing is primarily governed by van der Waals forces. In the solid state, the molecules adopt a specific arrangement to maximize packing efficiency. The analysis of intermolecular contacts is essential for understanding the stability of the crystal lattice and predicting its physical properties.

Crystallographic Data

The crystal structure of **2,2'-binaphthyl** was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for **2,2'-Binaphthyl**[1]

Parameter	Value
Chemical formula	C ₂₀ H ₁₄
Molar mass	254.33 g/mol
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 13.517(2) Å, b = 5.991(1) Å, c = 8.148(3) Å
β = 85.69(2)°	
Unit cell volume	657.9 Å ³
Z (molecules per unit cell)	2
Calculated density	1.294 g/cm ³
Radiation type	MoKα
Absorption coefficient (μ)	0.679 cm ⁻¹
F(000)	268
Final R-factor	0.034 for 821 observed reflections

Table 2: Selected Bond Lengths and Torsion Angle for **2,2'-Binaphthyl**

Bond/Angle	Value (Å or °)
C(2)-C(2') Bond Length	Data not available in the abstract
Naphthalene C-C Bond Lengths	Typically range from 1.36 to 1.42 Å
Dihedral Angle (Naphthyl-Naphthyl)	Data not available in the abstract

Note: Detailed bond lengths and angles beyond the unit cell parameters were not available in the abstracted search results. Access to the full publication is required for a comprehensive list.

Experimental Protocols

The determination of the crystal structure of **2,2'-binaphthyl** involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of 2,2'-Binaphthyl

A common method for the synthesis of **2,2'-binaphthyl** is the Ullmann coupling of 2-bromonaphthalene.

Protocol:

- A mixture of 2-bromonaphthalene and activated copper powder is heated in a high-boiling point solvent, such as dimethylformamide (DMF) or nitrobenzene.
- The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- The reaction mixture is heated at reflux for several hours.
- After cooling, the mixture is filtered to remove the copper salts.
- The solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography or recrystallization to yield pure **2,2'-binaphthyl**.

Single-Crystal Growth

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Protocol:

- The purified **2,2'-binaphthyl** is dissolved in a suitable solvent or a mixture of solvents. Common solvents for aromatic hydrocarbons include toluene, hexane, or ethyl acetate.
- The solution is slowly cooled or the solvent is allowed to evaporate slowly at a constant temperature.

- Slow evaporation can be achieved by leaving the solution in a loosely covered container in a vibration-free environment.
- Colorless, well-formed single crystals of **2,2'-binaphthyl** suitable for X-ray diffraction are obtained over a period of several days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

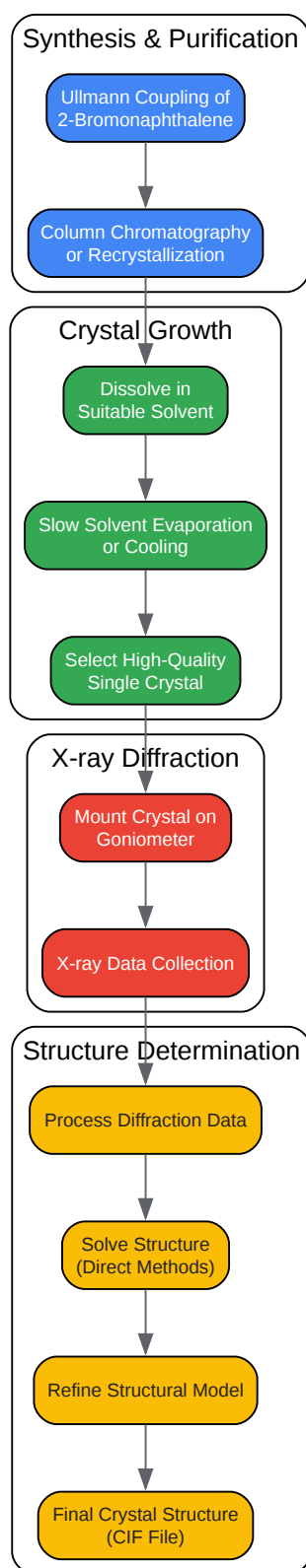
The final stage involves the analysis of the single crystal using an X-ray diffractometer.

Protocol:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.
- The crystal is irradiated with a monochromatic X-ray beam.
- The diffraction pattern is recorded on a detector as the crystal is rotated.
- The collected data are processed to determine the unit cell parameters and the intensities of the reflections.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is then refined by full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
- The final R-factor is a measure of the agreement between the experimental data and the refined structure.

Workflow for Crystal Structure Analysis

The logical flow of determining the crystal structure of **2,2'-binaphthyl** is illustrated in the following diagram.



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Workflow for **2,2'-Binaphthyl** Crystal Structure Analysis.

Conclusion

The crystal structure of **2,2'-binaphthyl** reveals a monoclinic system with the space group $P2_1/c$. The non-planar arrangement of the two naphthalene rings is a key structural feature that gives rise to its chirality and utility in asymmetric synthesis and materials science. The detailed crystallographic data and experimental protocols provided in this guide serve as a valuable resource for researchers working with this important class of compounds. Further investigation into the full crystallographic information file (CIF) would provide a more detailed understanding of the intramolecular geometry.

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References

- 1. Crystal and Molecular Structure of 2,2'-Binaphthyl [cjcj.jlu.edu.cn]
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